Product packaging for Dimethoxy-(6-methylpyridin-3-yl)borane(Cat. No.:)

Dimethoxy-(6-methylpyridin-3-yl)borane

Cat. No.: B13879532
M. Wt: 165.00 g/mol
InChI Key: QRMTYDQHWPFHEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Dimethoxy-(6-methylpyridin-3-yl)borane is a boronic acid derivative where the boronic acid functional group is protected as a dimethyl ester. This class of organoboron compounds is primarily valued in synthetic organic chemistry as key building blocks for the construction of complex molecules. A prominent application is their use in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . In this widely adopted C-C bond-forming reaction, these boronic esters act as nucleophilic coupling partners with organic electrophiles (e.g., aryl or vinyl halides) in the presence of a palladium catalyst and a base. The dimethyl ester group can serve as a protecting group, potentially offering advantages in solubility or stability over the corresponding boronic acid, making it a versatile intermediate for multi-step synthesis. The core structure features a pyridine ring, a common pharmacophore in medicinal chemistry, and the methyl substituent at the 6-position can be used to fine-tune the steric and electronic properties of the resulting biaryl products. Researchers utilize this compound to introduce a 6-methylpyridin-3-yl moiety into target structures, which is a fragment of interest in the development of various biologically active molecules, including pharmaceutical candidates and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H12BNO2 B13879532 Dimethoxy-(6-methylpyridin-3-yl)borane

Properties

Molecular Formula

C8H12BNO2

Molecular Weight

165.00 g/mol

IUPAC Name

dimethoxy-(6-methylpyridin-3-yl)borane

InChI

InChI=1S/C8H12BNO2/c1-7-4-5-8(6-10-7)9(11-2)12-3/h4-6H,1-3H3

InChI Key

QRMTYDQHWPFHEQ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=C(C=C1)C)(OC)OC

Origin of Product

United States

Advanced Spectroscopic and Structural Characterization Techniques for Pyridylboronate Esters

Chromatographic Techniques for Purity Assessment and Isolation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and facilitating the isolation of pyridylboronate esters, including Dimethoxy-(6-methylpyridin-3-yl)borane. Its utility is paramount in synthetic chemistry for monitoring reaction progress, characterizing final products, and ensuring the quality of starting materials. waters.comwaters.com The accurate analysis of boronate esters by HPLC, however, presents unique challenges, primarily due to their susceptibility to hydrolysis. researchgate.net

A significant analytical hurdle in the reversed-phase HPLC (RP-HPLC) analysis of boronate esters is their tendency to hydrolyze to the corresponding boronic acid, especially in the presence of protic solvents and acidic conditions typically used in chromatography. researchgate.netamericanpharmaceuticalreview.com This on-column degradation can lead to inaccurate purity assessments, showing a higher-than-actual level of the boronic acid impurity and a lower-than-actual purity of the ester. semanticscholar.org Consequently, specialized method development is crucial to ensure the integrity of the analyte during analysis.

Several strategies have been developed to mitigate the hydrolysis of boronate esters during HPLC analysis:

Mobile Phase Optimization : The pH of the mobile phase is a critical factor. For boronate esters that are highly susceptible to hydrolysis, the use of a high-pH mobile phase (e.g., pH 12 or higher) can stabilize the ester, making RP-HPLC analysis feasible. researchgate.netamericanpharmaceuticalreview.comnih.gov Conversely, for esters more resistant to hydrolysis, using a mobile phase without a pH modifier or with low concentrations of formic acid can also yield accurate results, particularly when paired with an appropriate stationary phase. waters.comsemanticscholar.org

Stationary Phase Selection : The choice of HPLC column significantly impacts the rate of on-column hydrolysis. Silica-based columns contain residual silanol (B1196071) groups that can act as nucleophiles, catalyzing the hydrolysis of the ester. researchgate.net Therefore, columns with low residual silanol activity, such as the Waters XTerra MS C18, are often preferred as they minimize this catalytic degradation. americanpharmaceuticalreview.comsemanticscholar.orgresearchgate.net Design of experiment (DoE) studies have demonstrated that the stationary phase often has the most significant influence on minimizing on-column hydrolysis. semanticscholar.orgresearchgate.net

Sample Preparation : To prevent degradation before injection, sample preparation is typically performed using non-aqueous and aprotic diluents, such as acetonitrile. researchgate.netresearchgate.net This minimizes the contact of the boronate ester with water, preserving its integrity.

Detection Methods : While UV detection is common, more selective methods can be employed. Post-column derivatization with reagents like alizarin (B75676) allows for highly selective and sensitive fluorescence detection of boronic acids and their derivatives. wur.nlnih.gov Additionally, coupling HPLC with mass spectrometry (UHPLC-MS) provides a high-throughput method for both separation and identification, which is valuable for analyzing complex reaction mixtures. rsc.org

The following tables summarize typical conditions employed in the HPLC analysis of boronic acids and their esters, which are applicable for developing methods for this compound.

Table 1: Example HPLC Method Parameters for Boronic Acid/Ester Analysis

ParameterCondition 1Condition 2Condition 3
Stationary Phase XSelect™ Premier HSS T3Acquity BEH C18XTerra MS C18
Mobile Phase A Water + 0.1% Formic Acid10 mM Ammonium (B1175870) Acetate (B1210297)Water
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrileAcetonitrile
Gradient Linear GradientIsocratic or GradientLinear Gradient
Detection PDA (UV)UV / ESI-MSUV
Reference waters.com rsc.org semanticscholar.org

Table 2: Illustrative Gradient Elution Profile This table details a sample gradient profile for the separation of boronic acids as described in related research. waters.com

Time (minutes)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BCurve
Initial0.595.05.0Initial
16.430.55.095.0Linear
19.190.55.095.0Hold
19.210.595.05.0Linear
24.720.595.05.0Hold

For isolation purposes, the developed analytical HPLC method can be scaled up to preparative HPLC. This allows for the separation and collection of the pure pyridylboronate ester from unreacted starting materials, byproducts, and the corresponding boronic acid. The choice of volatile mobile phases, such as those containing ammonium acetate or formic acid, is advantageous for preparative work as they can be easily removed from the collected fractions. rsc.org

Theoretical and Computational Investigations of Dimethoxy 6 Methylpyridin 3 Yl Borane

Density Functional Theory (DFT) Studies on Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations could provide a detailed understanding of the electron distribution within Dimethoxy-(6-methylpyridin-3-yl)borane, which is fundamental to its chemical behavior.

Analysis of Bonding Characteristics (e.g., C-B bond polarity)

A key feature of interest in organoboron compounds is the nature of the carbon-boron (C-B) bond. DFT calculations can be employed to analyze the electron density distribution and electrostatic potential, thereby quantifying the polarity of the C-B bond. In this compound, the boron atom is bonded to a carbon atom of the pyridine (B92270) ring and two methoxy (B1213986) groups. The electronegativity difference between carbon and boron, combined with the electronic influence of the methoxy groups and the nitrogen-containing aromatic ring, dictates the bond's polarity.

Computational methods such as Natural Bond Orbital (NBO) analysis can provide quantitative measures of atomic charges and bond polarities. It is generally expected that the boron atom will be electron-deficient, leading to a polarized C-B bond with a partial positive charge on the boron and a partial negative charge on the carbon. The extent of this polarity is crucial for the compound's role in reactions like the Suzuki-Miyaura cross-coupling.

Table 1: Hypothetical DFT-Calculated Atomic Charges on Key Atoms in this compound

AtomHypothetical Charge (a.u.)
Boron (B)+0.8 to +1.2
Pyridyl Carbon (C3)-0.4 to -0.7
Oxygen (O)-0.6 to -0.9
Pyridyl Nitrogen (N)-0.5 to -0.8

Note: This table presents hypothetical data based on general principles of similar compounds, as specific literature values for this compound were not found.

Molecular Orbital Analysis and Reactivity Prediction

The reactivity of a molecule is intimately linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals can be readily calculated using DFT.

HOMO: The HOMO is associated with the molecule's ability to donate electrons. In this compound, the HOMO would likely be localized on the electron-rich 6-methylpyridine ring.

LUMO: The LUMO is associated with the molecule's ability to accept electrons. The LUMO is expected to have significant character on the electron-deficient boron atom, making it the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity. Analysis of these orbitals would be critical in predicting the compound's behavior in various chemical transformations.

Computational Modeling of Reaction Mechanisms

Computational modeling is an invaluable tool for elucidating the step-by-step mechanisms of chemical reactions. For this compound, this would be particularly relevant for understanding its participation in widely used cross-coupling reactions.

Transition State Analysis of Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a primary application for organoboron compounds. A computational study would involve mapping the potential energy surface for the reaction of this compound with a suitable coupling partner in the presence of a palladium catalyst. This involves identifying the structures of all intermediates and, crucially, the transition states that connect them.

The transition state is the highest energy point along the reaction coordinate and its geometry reveals the key bond-forming and bond-breaking events. For the transmetalation step in a Suzuki-Miyaura coupling, for instance, the transition state would likely involve the formation of a bridge between the boron atom, the palladium catalyst, and the transferring pyridyl group.

Energetic Profiles and Kinetic Studies

Such studies could also be used to compare the reactivity of this compound with other boronic esters, providing a rational basis for selecting the optimal reagent for a particular synthetic goal.

Table 2: Hypothetical Energetic Profile for a Suzuki-Miyaura Coupling Reaction Step

SpeciesRelative Energy (kcal/mol)
Reactants0.0
Intermediate 1-5.2
Transition State 1+15.8
Intermediate 2-12.1
Transition State 2+22.5 (Rate-determining)
Products-35.0

Note: This table illustrates a typical energetic profile and does not represent actual calculated values for this compound.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, can have a significant impact on its reactivity. For this compound, the rotation around the C-B and B-O bonds can lead to different conformers.

Computational methods can be used to perform a systematic conformational search to identify the low-energy conformers of the molecule. The relative energies of these conformers can be calculated to determine their populations at a given temperature. Understanding the preferred conformation is important as it can influence how the molecule approaches and interacts with other reactants, thereby affecting the stereochemical outcome of a reaction. For instance, steric hindrance in a particular conformation might favor a specific reaction pathway, leading to a particular stereoisomer as the major product.

While specific experimental or computational conformational analyses for this compound are not available in the reviewed literature, studies on similar heterocyclic boronate esters have shown that the orientation of the heterocyclic ring relative to the boronate ester group is a key conformational feature. scielo.org.mx

Quantitative Structure-Activity Relationship (QSAR) Modeling

A comprehensive review of scientific literature and chemical databases indicates that specific Quantitative Structure-Activity Relationship (QSAR) models for this compound have not been developed or published. The application of QSAR modeling is contingent on the availability of a dataset of structurally related compounds with corresponding measured biological activities. This type of analysis is most common in the field of drug discovery and toxicology, where researchers aim to predict the activity of new compounds based on their molecular structure.

This compound is primarily utilized as a reagent in synthetic organic chemistry, particularly in cross-coupling reactions. Its research applications have been focused on its role as a building block for creating more complex molecules rather than on its own biological or pharmacological activity. Consequently, the foundational data required to construct a QSAR model—a series of analogues with varied structures and measured activities against a specific biological target—does not appear to have been a subject of investigation.

Therefore, there are no detailed research findings or data tables related to the QSAR modeling of this specific compound to report at this time. The absence of such studies suggests that its primary applications lie outside the domains where QSAR is a commonly employed predictive tool.

Q & A

Basic: What are the optimal synthetic routes for Dimethoxy-(6-methylpyridin-3-yl)borane?

Answer:
The synthesis of this compound can be optimized using hydroboration reactions with regioselective control. For example, phenylallene hydroboration under H₂ pressure (1.1 bar) in benzene yields allylborane complexes with 81:19 regioselectivity, as demonstrated in catalytic cycles involving pyridonate borane intermediates . Key methodological considerations include:

  • Catalytic Systems : Use of Lewis bases (e.g., pyridones) to stabilize borane intermediates and regenerate catalysts.
  • Reaction Conditions : Moderate temperatures (35°C) in diethyl ether or benzene to minimize side reactions.
  • Workup : Silica gel chromatography for isolating air-sensitive borane complexes.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.